N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide
Description
This compound is a bis-hydrazide derivative featuring two 5-methoxyindole-2,3-dione moieties linked by a heptanedihydrazide bridge. The methoxy substituents at the 5-position of the indole rings may enhance solubility and modulate electronic properties, while the extended heptane linker provides conformational flexibility.
Properties
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]heptanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O6/c1-36-14-8-10-18-16(12-14)22(24(34)26-18)30-28-20(32)6-4-3-5-7-21(33)29-31-23-17-13-15(37-2)9-11-19(17)27-25(23)35/h8-13,26-27,34-35H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQLAHXUXYSHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Indole Moieties
Key Compounds:
- N′-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide (5e) ():
- Exhibits antiproliferative activity (75% yield).
- Methoxy substitution at C5 enhances bioactivity compared to halogenated analogs (e.g., 5b: 76% yield, 5c: 91% yield).
- 3,4,5-Trimethoxy-N′-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t) (): Potent anticancer agent (IC₅₀ <1 µM) against leukemia and carcinoma cells. Trimethoxy groups improve binding affinity via π-π stacking and hydrogen bonding.
Structural Insights:
- Methoxy vs. Halogen Substituents : Electron-donating methoxy groups (target compound) may reduce electrophilicity compared to electron-withdrawing halogens (e.g., Cl, Br in 5b–5d), altering reactivity and target selectivity .
- Steric Effects : Bulky substituents (e.g., methyl in 5f) reduce yield (41%) and activity, highlighting the importance of substituent positioning .
Linker Variations and Stereochemistry
Key Compounds:
- N'-(1-Acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide ():
- Acetyl group increases lipophilicity, enhancing membrane permeability.
- N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide (): Methyl groups on the indole and phenoxy moieties improve metabolic stability.
Structural Insights:
- Heptanedihydrazide vs. Shorter Linkers : The heptane linker in the target compound may confer flexibility, enabling interactions with larger binding pockets, whereas rigid linkers (e.g., benzene in 5t) favor planar conformations .
- E/Z Isomerism : The E configuration at N'~1~ and Z at N'~7~ may mimic natural ligands (e.g., kinase inhibitors), as seen in molecular docking studies .
Computational and Bioactivity Comparisons
Similarity Metrics:
- Tanimoto Coefficient : Structural similarity to active compounds (e.g., 5t) can be quantified using fingerprint-based metrics (Tanimoto >0.8 indicates high similarity) .
- Molecular Networking : Clustering based on fragmentation patterns (cosine scores >0.5) links the target compound to indole-derived alkaloids with anticancer properties .
Bioactivity Trends:
- Apoptosis Induction : Hydrazide derivatives (e.g., 5t) trigger mitochondrial membrane depolarization and DNA fragmentation, suggesting a shared mechanism with the target compound .
- Enzyme Inhibition : Methoxy-substituted indoles inhibit HDAC and kinase pathways, as demonstrated by SAHA-like activity (70% similarity in pharmacophores) .
Pharmacokinetics:
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reagents are involved?
The synthesis typically involves condensation reactions between hydrazides and indole derivatives. Key steps include:
- Activation of carbonyl groups using reagents like phosphorus oxychloride ().
- Base-mediated coupling (e.g., triethylamine) to facilitate hydrazone bond formation ( ).
- Solvent optimization (e.g., DMF or ethanol) and temperature control (60–80°C) to maximize yields ( ). Example protocol:
| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 1 | POCl₃, DMF | 75–95 | >300 | |
| 2 | Triethylamine, EtOH | 40–95 | 258–300 |
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR (¹H/¹³C) : Confirms regiochemistry of methoxy groups and hydrazide linkages ( ).
- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹) ().
- Mass Spectrometry (MS) : Provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺) ( ).
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry using SHELX programs ( ).
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for nucleophilic/electrophilic attack ( ).
- Molecular Dynamics (MD) Simulations : Analyzes conformational stability in solvent environments (e.g., water/DMSO) ( ).
- Docking Studies : Predicts binding affinity to biological targets (e.g., apoptosis-related proteins like Bcl-2) ( ).
Q. What strategies resolve discrepancies in biological activity data across studies?
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., leukemia vs. carcinoma) to assess selectivity ( ).
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time ( ).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity ( ).
Q. What experimental approaches elucidate the mechanism of apoptosis induction?
- Flow Cytometry : Quantify apoptotic cells via Annexin V/PI staining ( ).
- Mitochondrial Membrane Potential (ΔΨm) Assays : Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis ( ).
- Western Blotting : Monitor caspase-3/9 activation and PARP cleavage ( ). Example findings:
| Assay | Key Observation | Mechanism Implicated | Reference |
|---|---|---|---|
| Annexin V-FITC | 80% apoptosis at 1 µM | Caspase-dependent | |
| JC-1 Staining | ΔΨm collapse in 4 hours | Mitochondrial pathway |
Q. How do non-covalent interactions influence supramolecular assembly or target binding?
- Hydrogen Bonding : Stabilizes interactions with DNA or enzyme active sites ().
- π-π Stacking : Enhances binding to aromatic residues in proteins ().
- Crystallographic Analysis : Resolve interaction networks using SHELXL-refined structures ( ).
Methodological Considerations
- Reaction Optimization : Use Design of Experiments (DoE) to statistically model variables (e.g., solvent polarity, temperature) for yield improvement ().
- Data Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., MTT vs. ATP luminescence) to rule out false positives ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
